Butyl 2-bromopropanoate Butyl 2-bromopropanoate
Brand Name: Vulcanchem
CAS No.: 41145-84-0
VCID: VC1974251
InChI: InChI=1S/C7H13BrO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5H2,1-2H3
SMILES: CCCCOC(=O)C(C)Br
Molecular Formula: C7H13BrO2
Molecular Weight: 209.08 g/mol

Butyl 2-bromopropanoate

CAS No.: 41145-84-0

Cat. No.: VC1974251

Molecular Formula: C7H13BrO2

Molecular Weight: 209.08 g/mol

* For research use only. Not for human or veterinary use.

Butyl 2-bromopropanoate - 41145-84-0

Specification

CAS No. 41145-84-0
Molecular Formula C7H13BrO2
Molecular Weight 209.08 g/mol
IUPAC Name butyl 2-bromopropanoate
Standard InChI InChI=1S/C7H13BrO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5H2,1-2H3
Standard InChI Key INMAEXGIVZJYIJ-UHFFFAOYSA-N
SMILES CCCCOC(=O)C(C)Br
Canonical SMILES CCCCOC(=O)C(C)Br

Introduction

Chemical Identity and Structure

Butyl 2-bromopropanoate, also known as n-butyl 2-bromopropionate, is an α-bromo ester characterized by a bromine atom at the alpha position of the propanoate chain. The compound consists of a propanoic acid backbone with a bromine substituent at the second carbon position, esterified with a butyl group.

Identification Data

ParameterInformation
CAS Registry Number41145-84-0
Molecular FormulaC₇H₁₃BrO₂
Molecular Weight209.08 g/mol
EINECS Number255-241-6
IUPAC NameButyl 2-bromopropanoate
Common Synonymsn-Butyl 2-bromopropionate, 2-Bromopropionic acid n-butyl ester, Propanoic acid, 2-bromo-, butyl ester
InChIKeyINMAEXGIVZJYIJ-UHFFFAOYSA-N
InChIInChI=1S/C7H13BrO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5H2,1-2H3

Physical and Chemical Properties

Butyl 2-bromopropanoate is a colorless to light yellow clear liquid at room temperature with characteristic ester properties. Its physical and chemical properties make it suitable for various synthetic applications.

Physical Properties

PropertyValueReference
Physical StateColorless to light yellow clear liquid
Boiling Point196 °C
Density1.28 g/cm³ ,
Refractive Index1.4470-1.4500 ,

Chemical Properties

Butyl 2-bromopropanoate possesses reactivity typical of α-haloesters. The electrophilic alpha carbon makes it susceptible to nucleophilic substitution reactions. The compound can participate in:

  • Nucleophilic substitution reactions (SN2)

  • Esterification and transesterification processes

  • Elimination reactions under basic conditions

  • Reduction reactions to form corresponding alcohols

Synthesis Methods

Direct Esterification

The most common preparation method involves the esterification of 2-bromopropionic acid with n-butanol in the presence of an acid catalyst. This reaction proceeds via standard esterification mechanisms to yield butyl 2-bromopropanoate.

From Acid Halides

Another synthesis route utilizes 2-bromopropanoyl chloride reacted with n-butanol in the presence of a base (typically a tertiary amine) to neutralize the hydrogen chloride byproduct.

Alternative Methods

The compound can also be synthesized by bromination of butyl propanoate using molecular bromine, typically with catalysts that promote alpha-substitution .

Applications in Organic Synthesis

As a Synthetic Intermediate

Butyl 2-bromopropanoate serves as an important building block in organic synthesis. Its value stems from the reactive α-bromo group, which allows for versatile transformations including:

  • Nucleophilic substitution to introduce various functional groups

  • Formation of carbon-carbon bonds through coupling reactions

  • Synthesis of more complex molecules through sequential reactions

Pharmaceutical Applications

The compound has been utilized in the synthesis of pharmaceutical intermediates. Research has shown its importance in preparing:

  • Cytosolic phospholipase A2α inhibitors, specifically through the synthesis of 3-(1-Aryl-1H-indol-5-yl)propanoic acids

  • Various chiral intermediates used in the production of therapeutic compounds

Applications in Enzymatic Resolution

Kinetic Resolution Studies

One of the most significant applications of butyl 2-bromopropanoate is in the field of enzymatic kinetic resolution. The compound serves as a substrate for enzymes like Candida antarctica lipase B (Cal B) that can selectively react with one enantiomer over another .

Production of Enantiopure Compounds

The enzymatic resolution of butyl 2-bromopropanoate has been extensively studied for obtaining enantiomerically pure 2-bromopropionic acid and its derivatives. Research indicates that:

  • Cal B shows high selectivity toward the (R)-enantiomer of butyl 2-bromopropanoate

  • The process allows for the separation of racemic mixtures into individual enantiomers

  • The isolated enantiopure compounds serve as valuable starting materials for the synthesis of chiral pharmaceutical agents

The significance of this application is highlighted in a comprehensive study where butyl 2-bromopropanoate was used as a substrate in the development of a scalable biocatalytic process for accessing 2-bromopropionic acid in a single enantiomeric form with high enantiomeric excess .

ParameterInformationReference
GHS Hazard StatementsH227-H315-H319
Signal WordWarning
Precautionary StatementsP210-P264-P280-P302+P352+P332+P313-P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
Risk Statements10-36/37/38
Safety Statements16-26-36
RIDADR3272

Research Findings and Applications

Enzymatic Studies

Extensive research has been conducted on butyl 2-bromopropanoate's role in enzymatic resolution processes. A significant study outlined in the search results describes the engineering of Candida antarctica lipase B for the kinetic resolution of α-halo esters, including butyl 2-bromopropanoate .

The research determined:

  • Cal B enzyme shows activity towards kinetically resolving butyl 2-bromopropanoate

  • The process allows for the separation of racemic mixtures into single enantiomers

  • The enzyme's activity could be optimized through site-directed mutagenesis

Synthetic Applications

Research has demonstrated butyl 2-bromopropanoate's utility in various synthetic applications:

  • Used as a starting material for cycloaddition reactions in the synthesis of pyrrolo[1,2-a]imidazoles

  • Employed in the discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase

  • Utilized as a reagent in the synthesis of important pharmaceutical intermediates

Comparison with Related Compounds

Butyl 2-bromopropanoate belongs to a family of α-halo esters, each with specific properties and applications:

CompoundCAS NumberKey DifferencesSpecific Applications
Butyl 2-bromopropanoate41145-84-0Standard n-butyl chainGeneral synthetic intermediate
tert-Butyl 2-bromopropanoate39149-80-9Branched tert-butyl groupUsed in synthesis of cytosolic phospholipase A2α inhibitors
iso-Butyl 2-bromopropanoate69122-46-9iso-Butyl branchingSolvent in esterification reactions
Ethyl 2-bromopropanoateVariousShorter ethyl chainCommon in pharmaceutical synthesis

Future Perspectives

The unique reactivity and synthetic utility of butyl 2-bromopropanoate suggest several promising avenues for future research and applications:

  • Development of more efficient and environmentally friendly synthesis methods

  • Exploration of new catalytic systems for asymmetric transformations

  • Expansion of applications in the synthesis of complex bioactive molecules

  • Further optimization of enzymatic resolution processes for industrial-scale applications

  • Investigation of its potential in green chemistry approaches through enzyme-mediated transformations

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